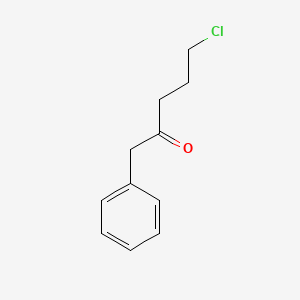
5-Chloro-1-phenylpentan-2-one
Cat. No. B8617426
M. Wt: 196.67 g/mol
InChI Key: XPOWXKAGUKPICO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04060630
Procedure details


When in the procedure of Example 2 0.10 mole of phenylacetaldehyde is substituted for 3-phenylpropionaldehyde, and 0.10 mole of 1-chloro-3-iodopropane is substituted for 1-chloro-2-iodoethane, 5-chloro-1-phenylpentan-2-one is obtained.




Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH2:7][CH:8]=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(CCC=O)C=CC=CC=1.[Cl:20][CH2:21][CH2:22][CH2:23]I.ClCCI>>[Cl:20][CH2:21][CH2:22][CH2:23][C:8](=[O:9])[CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CC=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CCC=O
|
Step Three
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCI
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCI
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCCC(CC1=CC=CC=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
